N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE
Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by the presence of difluoromethoxy and ethoxy functional groups attached to a phenyl ring, along with a pyrimidinyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. Common reagents for this transformation include bromodifluoromethane and a suitable base.
Pyrimidinyl Sulfanyl Coupling: The pyrimidinyl sulfanyl moiety is introduced via a coupling reaction, typically using a pyrimidinyl thiol and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), Chromium trioxide (CrO~3~)
Reduction: Hydrogen gas (H~2~), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced analogs, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The pyrimidinyl sulfanyl moiety is involved in the modulation of specific signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Difluoromethoxy)phenyl]acetamide
- N-[4-(Difluoromethoxy)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N~2~-methylglycinamide
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to the presence of both difluoromethoxy and ethoxy groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the pyrimidinyl sulfanyl moiety provides a distinct advantage in terms of binding affinity and selectivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N3O4S/c1-2-31-18-11-14(6-7-17(18)33-21(25)26)28-19(30)12-34-22-27-9-8-16(29-22)13-4-3-5-15(10-13)32-20(23)24/h3-11,20-21H,2,12H2,1H3,(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMHUVIKOKDTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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